![molecular formula C7H3ClF3NO3 B1402164 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene CAS No. 1417566-52-9](/img/structure/B1402164.png)
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene
Overview
Description
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene: is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-amino-benzene.
Oxidation: Oxidation products are less common but may include quinones or other oxidized aromatic compounds.
Scientific Research Applications
Chemistry: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as enzyme inhibitors or probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential pharmacological activities. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
- 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
- 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene
- 1-Chloro-4-(difluoromethoxy)-2-methoxybenzene
Comparison: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, the presence of the nitro group enhances the compound’s electron-withdrawing capability, influencing its reactivity in nucleophilic substitution reactions.
Biological Activity
1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including toxicity, mutagenicity, and other relevant pharmacological properties.
This compound is characterized by its unique structure, which includes several functional groups that may contribute to its biological activity. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 224.57 g/mol. The presence of chlorine, fluorine, and nitro groups suggests potential reactivity and interaction with biological systems.
Toxicological Profile
Acute Toxicity:
The acute toxicity of similar compounds indicates that exposure can lead to significant adverse effects. For instance, studies on related nitrobenzene derivatives have shown varying LD50 values, suggesting a range of toxicity levels depending on the specific compound and exposure route. For example, the oral LD50 for 1-chloro-4-nitrobenzene in male rats was reported as approximately 294 mg/kg bw .
Chronic Toxicity:
Chronic exposure to nitrobenzene derivatives has been linked to hematotoxicity, characterized by increased methemoglobin levels and oxidative damage to red blood cells . In long-term studies, such compounds have shown potential carcinogenic effects, although results can vary based on the study design and animal models used.
Mutagenicity and Carcinogenicity
This compound's mutagenic potential is a critical aspect of its biological activity. Research indicates that similar nitro compounds can induce chromosomal aberrations and sister chromatid exchanges in vitro at high doses . However, the overall mutagenic activity appears to be low potency compared to other known mutagens.
Case Studies:
Several case studies have highlighted the mutagenic effects of nitrobenzene derivatives in various models:
- In vitro studies using bacterial systems have demonstrated reverse mutations induced by 1-chloro-4-nitrobenzene .
- In vivo studies have reported DNA strand breaks in liver and kidney tissues following exposure .
Pharmacological Activity
The pharmacological implications of this compound are still being explored. Its potential use in medicinal chemistry is under investigation due to its structural characteristics that may confer specific biological activities.
Summary Table of Biological Effects
Properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2-fluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKJWPFUWOGJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OC(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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